11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The key steps typically include:
Halogenation: Introduction of iodine atoms at the 21st position.
Hydroxylation: Addition of hydroxyl groups at the 11beta and 17 positions.
Methylation: Introduction of a methyl group at the 6alpha position.
Cyclization: Formation of the pregnane ring structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: The complex binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes.
Anti-inflammatory Effects: Downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: A similar corticosteroid with fluorine atoms instead of iodine.
Dexamethasone: Another potent glucocorticoid with a slightly different structure.
Prednisolone: A commonly used corticosteroid with similar anti-inflammatory properties.
Uniqueness
11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione is unique due to the presence of iodine atoms, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids.
Properties
CAS No. |
94134-96-0 |
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Molecular Formula |
C22H28I2O4 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28I2O4/c1-11-8-13-14-5-7-22(28,18(27)19(23)24)21(14,3)10-16(26)17(13)20(2)6-4-12(25)9-15(11)20/h4,6,9,11,13-14,16-17,19,26,28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1 |
InChI Key |
HXECQENBKBNQCQ-XLECKLAMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(I)I)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(I)I)O |
Origin of Product |
United States |
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